molecular formula C6H20Cl2N4 B1681572 Chlorhydrate de trientine CAS No. 38260-01-4

Chlorhydrate de trientine

Numéro de catalogue B1681572
Numéro CAS: 38260-01-4
Poids moléculaire: 182.69 g/mol
Clé InChI: XPVOJYDIBHYVFL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Trientine Hydrochloride is a secondary amino compound . It is the hydrochloride salt form of a metal chelating agent with potential anti-angiogenic activity . Trientine chelates excess copper (Cu) ions in the body; the excess copper is subsequently removed from the body through the kidneys .


Synthesis Analysis

Trientine can be quantified based on modified silver nanoparticles . Different concentrations of Trientine were added into a particular concentration of silver nanoparticles and absorbance of each sample was measured at 397 nm under optimal conditions .


Molecular Structure Analysis

The molecular formula of Trientine Hydrochloride is C6H20Cl2N4 . The IUPAC name is N '- [2- (2-aminoethylamino)ethyl]ethane-1,2-diamine;dihydrochloride . The molecular weight is 219.15 g/mol .


Chemical Reactions Analysis

Trientine forms a stable copper complex that is readily excreted in urine . It has been demonstrated in animal studies to restore myocardial intracellular copper content .


Physical And Chemical Properties Analysis

Trientine Hydrochloride is a white to pale yellow crystalline powder . It is slightly soluble in methanol .

Applications De Recherche Scientifique

Traitement de l'insuffisance cardiaque avec fraction d'éjection réduite (IC-FER)

Le chlorhydrate de trientine a été utilisé dans le traitement des patients atteints d'insuffisance cardiaque avec fraction d'éjection réduite (IC-FER). L'ajout de trientine-HCL aux soins habituels a été bien toléré chez ces patients, selon les résultats de l'essai TRACER-HF . Le chélateur de cuivre oral a considérablement réduit le NT-proBNP à quatre et huit semaines .

Traitement de la cardiomyopathie hypertrophique (CMH)

Le this compound a été utilisé dans le traitement de la cardiomyopathie hypertrophique (CMH). La CMH est caractérisée par une hypertrophie ventriculaire gauche (HVG), une fibrose myocardique, un stress oxydatif accru et une déplétion énergétique . La trientine à une dose relativement élevée de plus de 175 mg/kg/jour favorise l'élimination du cuivre du cœur .

Étalon secondaire pharmaceutique

Le this compound est utilisé comme étalon secondaire pharmaceutique. Il convient à une utilisation dans plusieurs applications analytiques, y compris, mais sans s'y limiter, les tests de libération pharmaceutique, le développement de méthodes pharmaceutiques pour les analyses qualitatives et quantitatives, les tests de contrôle de la qualité des aliments et des boissons et d'autres exigences d'étalonnage .

Traitement de première, deuxième ou troisième intention

Les patients en phase initiale ou de maintien du traitement ont reçu de la trientine en tant que traitement de première, deuxième ou troisième intention .

Mécanisme D'action

Target of Action

Trientine hydrochloride, also known as triethylenetetramine (TETA), is a potent and selective copper (II)-selective chelator . It primarily targets copper ions in the body, which play a crucial role in various biochemical processes.

Mode of Action

Trientine hydrochloride works by binding to excess copper in the body, forming a stable complex . This complex is then eliminated from the body through urinary excretion . By reducing the body’s copper levels, trientine hydrochloride can help manage conditions like Wilson’s disease, where copper accumulation in tissues leads to various health problems .

Biochemical Pathways

By chelating copper, trientine hydrochloride can prevent the oxidative stress and antioxidant inhibition caused by unbound or loosely bound copper II ions . It may also modulate inflammatory signaling pathways such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and calcineurin–nuclear factor of activated T cells (NFAT) signaling pathways or nucleotide-binding domain leucine-rich repeat family pyrin domain containing receptor 3 (NLRP3) inflammasome .

Pharmacokinetics

A study comparing the pharmacokinetics of two different oral formulations of trientine (TETA 4HCl tablets vs TETA 2HCl capsules) in healthy adult subjects found that the rate (maximum plasma concentration [Cmax]) and extent (area under the plasma concentration-time curve from time zero to infinity [AUC 0–∞]) of absorption of trientine were greater for TETA 4HCl than for the TETA 2HCl formulation . The median time to reach maximum plasma concentration (Tmax) was 2.00 h (TETA 4HCl) and 3.00 h (TETA 2HCl) . Both formulations presented a similar terminal elimination rate (λz) and a similar terminal half-life (t½) for trientine .

Result of Action

The primary result of trientine hydrochloride’s action is the reduction of excess body copper storage, which can ameliorate symptoms of Wilson’s disease . In addition, trientine hydrochloride has been associated with reduced left ventricular hypertrophy (LVH) and fibrosis, and improved mitochondrial function and energy metabolism in preclinical and clinical studies in diabetes .

Action Environment

The action of trientine hydrochloride can be influenced by various environmental factors. For instance, it should be administered orally on an empty stomach, at least 1 hour before or 2 hours after meals, and at least 1 hour apart from any other drug, food, or milk . This is to ensure optimal absorption and efficacy. Furthermore, the drug should be used only in a well-ventilated area, and exposure to the capsule contents should be avoided .

Orientations Futures

Trientine has great potential for the treatment of hypertrophic cardiomyopathy given its ability to improve the copper content and structural and functional aspects of the heart . Further studies of trientine in heart failure are also justified .

Propriétés

IUPAC Name

N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H18N4.2ClH/c7-1-3-9-5-6-10-4-2-8;;/h9-10H,1-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYHIICXRPHEJKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCCNCCN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H20Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2057863
Record name Trientine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2057863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

38260-01-4
Record name Trientine hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038260014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trientine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2057863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIENTINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HC3NX54582
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In one embodiment about 4 equivalents of sodium methoxide are mixed with about 1 equivalent of triethylenetetramine tetrahydrochloride in a mixture of methanol and ethanol, for example. The reaction mixture is filtered, the solvent is evaporated, and the product is dissolved in tert-butylmethylether and again filtered and dissolved, giving triethylenetetramine in yield greater than about 95%. The triethylenetetramine is dissolved in about 2.0 equivalents of concentrated hydrochloric acid. Less than about 2 equivalents of concentrated hydrochloric acid may also be used. Ethanol is added and triethylenetetramine dihydrochloride precipitates in yield greater than about 86%. Purity of triethylenetetramine dihydrochloride so produced is about 100%, as determined using the methods set forth in USP27-NF22 (page 1890) for analysis of trientine, with less than about 10 ppm heavy metals as determined by USP <231> II.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trientine hydrochloride
Reactant of Route 2
Reactant of Route 2
Trientine hydrochloride
Reactant of Route 3
Reactant of Route 3
Trientine hydrochloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Trientine hydrochloride
Reactant of Route 5
Reactant of Route 5
Trientine hydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Trientine hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.